2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chlorostyryl group: This step involves the reaction of the benzimidazole core with 2-chlorostyrene in the presence of a base such as potassium carbonate.
Attachment of the dichlorobenzyl group: This can be done by reacting the intermediate with 2,6-dichlorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Pharmaceuticals: Used in the development of drugs for treating infections and cancer.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the inhibition of biological processes such as cell division or protein synthesis. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorostyryl)-1H-benzimidazole
- 1-(2,6-dichlorobenzyl)-1H-benzimidazole
- 2-(2-chlorostyryl)-1-(2,6-dichlorophenyl)-1H-1,3-benzimidazole
Uniqueness
2-(2-chlorostyryl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorostyryl and dichlorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,6-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-7-2-1-6-15(17)12-13-22-26-20-10-3-4-11-21(20)27(22)14-16-18(24)8-5-9-19(16)25/h1-13H,14H2/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJUUIMNXKFKD-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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